(R)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile, also known as nicotine pyrrolidine analog (NPA), is a synthetic compound that has been studied for its potential as a therapeutic agent for a variety of neurological disorders. It is a structural analog of nicotine, a well-known addictive substance found in tobacco products. However, unlike nicotine, NPA does not have addictive properties, making it a promising candidate for medicinal use.
Mechanism Of Action
NPA acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), which are widely distributed throughout the brain and are involved in a variety of neurological processes. By binding to these receptors, NPA can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are important for regulating mood, cognition, and movement.
Biochemical And Physiological Effects
NPA has been shown to have a variety of biochemical and physiological effects in animal models. It can increase the release of dopamine in the striatum, which is involved in the regulation of movement and reward. NPA can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
One advantage of using NPA in lab experiments is its high potency and selectivity for nAChRs. This allows researchers to study the effects of nAChR activation in a more specific and controlled manner. However, one limitation of using NPA is its relatively short half-life, which may require frequent dosing in animal models.
Future Directions
There are several potential future directions for research on NPA. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, NPA may have potential as a cognitive enhancer or as a treatment for addiction to (R)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile or other substances. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of NPA.
Synthesis Methods
The synthesis of NPA involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine and sodium cyanide. This reaction produces NPA as a white solid with a high yield.
Scientific Research Applications
NPA has been studied extensively for its potential as a therapeutic agent for a variety of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. Additionally, NPA has been shown to improve cognitive function and memory in animal models of these diseases.
properties
CAS RN |
1213083-78-3 |
---|---|
Product Name |
(R)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile |
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.219 |
IUPAC Name |
6-[(2R)-pyrrolidin-2-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-8-3-4-10(13-7-8)9-2-1-5-12-9/h3-4,7,9,12H,1-2,5H2/t9-/m1/s1 |
InChI Key |
JWKZHLQOGHDSTJ-SECBINFHSA-N |
SMILES |
C1CC(NC1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.